
GNX-865
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNX-865 is a novel mitochondrial permeability transition pore (mtPTP) inhibitor.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Protection
One of the most significant applications of GNX-865 is its ability to protect against ischemia-reperfusion injury. This property has been demonstrated in several studies where this compound was tested alongside other known mPTP inhibitors, such as cyclosporin A (CsA). In vitro assays indicated that this compound effectively inhibited mitochondrial swelling, a key indicator of mPTP activity, with an effective concentration (EC50) comparable to CsA .
Drug Discovery and Optimization
This compound serves as a positive control in structure-activity relationship (SAR) studies aimed at developing more potent mPTP inhibitors. Research has shown that while this compound is effective, newer compounds have been identified that exhibit over 1000-fold increased potency compared to this compound in specific assays . This highlights its role in guiding the optimization of new therapeutic agents.
In Vivo Efficacy in Zebrafish Models
In a notable study, this compound was evaluated for its efficacy in a zebrafish model of congenital muscular dystrophies, specifically targeting collagen VI-related disorders. The results indicated that this compound could mitigate symptoms associated with mitochondrial dysfunction, thus supporting its potential use in treating similar human conditions .
High-Throughput Screening
This compound was identified through high-throughput screening methods aimed at discovering novel mPTP inhibitors. The compound's ability to inhibit mitochondrial swelling was validated across multiple assays, reinforcing its utility as a tool compound in drug discovery .
Comparative Efficacy of mPTP Inhibitors
Compound | EC50 (µM) | Mitochondrial Swelling Inhibition | Notes |
---|---|---|---|
Cyclosporin A | 4.46 | Yes | Standard mPTP inhibitor |
This compound | 4.53 | Yes | Positive control |
Newer Compound | <0.004 | Yes | Over 1000-fold more potent |
Table 1: Comparative efficacy of various mPTP inhibitors based on EC50 values and their effect on mitochondrial swelling.
Eigenschaften
CAS-Nummer |
1223568-82-8 |
---|---|
Molekularformel |
C16H14ClNO3 |
Molekulargewicht |
303.742 |
IUPAC-Name |
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+ |
InChI-Schlüssel |
UBNJOSSBOHRSMZ-SOFGYWHQSA-N |
SMILES |
O=C(NC1=CC=CC(Cl)=C1)/C=C/C2=CC=C(OC)C(O)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GNX-865 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.